4-Bromo-5-nitro-phthalonitrile
Overview
Description
4-Bromo-5-nitro-phthalonitrile is an organic compound that belongs to the class of phthalonitriles It is characterized by the presence of a bromine atom and a nitro group attached to a phthalonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-5-nitro-phthalonitrile can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 4,5-dibromophthalonitrile with a nitro-substituted nucleophile. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction conditions often include the presence of a base such as potassium carbonate to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction parameters are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-nitro-phthalonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by different nucleophiles, leading to the formation of a wide range of substituted phthalonitriles.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as phenols, amines, and thiols.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.
Major Products Formed
Nucleophilic Substitution: The major products are variously substituted phthalonitriles, depending on the nucleophile used.
Reduction: The primary product is 4-bromo-5-aminophthalonitrile.
Oxidation: The products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
4-Bromo-5-nitro-phthalonitrile has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-nitro-phthalonitrile primarily involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, on the other hand, can undergo reduction to form an amino group, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
4-Bromo-5-nitro-phthalonitrile can be compared with other similar compounds such as:
4,5-Dichlorophthalonitrile: This compound has two chlorine atoms instead of a bromine and a nitro group.
4-Bromo-5-aminophthalonitrile: This compound is the reduced form of this compound and has an amino group instead of a nitro group.
4,5-Dicyanophthalonitrile: This compound has two cyano groups and is used in the synthesis of phthalocyanines.
Properties
IUPAC Name |
4-bromo-5-nitrobenzene-1,2-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrN3O2/c9-7-1-5(3-10)6(4-11)2-8(7)12(13)14/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOBMISAMQBXIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351111 | |
Record name | 4-Bromo-5-nitro-phthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206268-72-6 | |
Record name | 4-Bromo-5-nitro-phthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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